D-アラビノフラノース

概要

説明

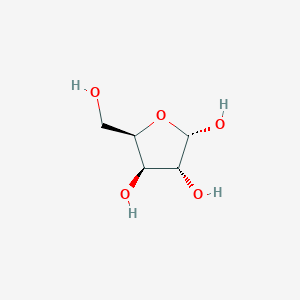

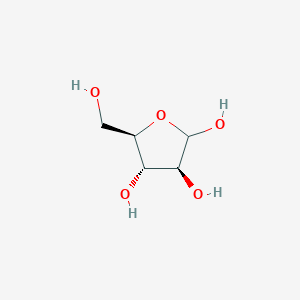

D-arabinofuranose is a five-carbon sugar, specifically a pentose, that exists predominantly in the furanose form. It is a constituent of many plant cell wall polysaccharides, including pectins, hemicelluloses, and glycoproteins. D-arabinofuranose is derived from arabinose, which can exist in both pyranose and furanose forms, with the furanose form being more prevalent in nature .

科学的研究の応用

D-arabinofuranose has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

Biology: Plays a crucial role in the structure and function of plant cell walls, influencing plant growth and development

Medicine: Investigated for its potential in drug delivery systems and as a component of vaccines.

Industry: Utilized in the production of biofuels, food additives, and biodegradable materials

作用機序

Target of Action

D-Arabinofuranose, also known as Arabinofuranose, primarily targets the enzyme Ribokinase in Escherichia coli . Ribokinase plays a crucial role in the metabolism of ribose, a simple sugar that is an essential component of several important biomolecules.

Mode of Action

It is known to be involved in the hydrolysis of terminal non-reducing α-1,2-, α-1,3- or α-1,5-linked α-l-ara f residues from arabinose-substituted polysaccharides or oligosaccharides .

Biochemical Pathways

D-Arabinofuranose is a major glycosyl constituent of mycobacteria found in two essential cell envelope heteropolysaccharides, arabinogalactan and lipoarabinomannan . The biosynthesis of D-Arabinofuranose in Mycobacterium tuberculosis and related actinobacteria involves the formation of D-ribose 5-phosphate from sedoheptulose 7-phosphate . This compound is then converted to decaprenyl-phospho-arabinose, which is a substrate for arabinosyltransferases in the synthesis of the cell-wall arabinogalactan and lipoarabinomannan polysaccharides of mycobacteria .

Result of Action

The action of D-Arabinofuranose results in the hydrolysis of arabinose-substituted polysaccharides or oligosaccharides, which can promote the degradation of the arabinoxylan fraction of biomass . This process is essential for the bioconversion of lignocellulosic biomass into high-value chemicals .

Action Environment

The action of D-Arabinofuranose can be influenced by various environmental factors. For instance, the efficiency of enzymatic hydrolysis relies on the synergistic action of main-chain degradation enzymes and diverse de-branching enzymes . Additionally, the ratio of D-Arabinofuranose and other xylanases should be carefully selected to avoid strong inhibition caused by less-substituted arabinoxylooligosaccharides during the hydrolysis of arabinoxylan-containing biomass .

生化学分析

Biochemical Properties

In biochemistry, D-Arabinofuranose plays a vital role in the synthesis of D-ribose, a key molecule in various biochemical pathways, including metabolomics . It interacts with enzymes such as AtFUT4 and AtFUT6, which are involved in the synthesis of wall localized AGPs . These enzymes can utilize various arabinogalactan (AG)-like and non-AG-like oligosaccharide acceptors, and only require a free, terminal arabinofuranose .

Cellular Effects

D-Arabinofuranose influences cell function by participating in the synthesis of D-ribose, which is involved in various cellular processes . It impacts cell signaling pathways, gene expression, and cellular metabolism through its role in these biochemical reactions .

Molecular Mechanism

At the molecular level, D-Arabinofuranose exerts its effects through binding interactions with biomolecules such as enzymes . It is involved in enzyme activation, particularly of AtFUT4 and AtFUT6, which are involved in the synthesis of wall localized AGPs . These enzymes can utilize various arabinogalactan (AG)-like and non-AG-like oligosaccharide acceptors .

Temporal Effects in Laboratory Settings

It is known that it plays a vital role in the synthesis of D-ribose, which is a key molecule in various biochemical pathways .

Metabolic Pathways

D-Arabinofuranose is involved in the synthesis of D-ribose, a key molecule in various metabolic pathways . It interacts with enzymes such as AtFUT4 and AtFUT6 in these pathways .

準備方法

Synthetic Routes and Reaction Conditions: D-arabinofuranose can be synthesized from arabinose through enzymatic or chemical methods. Enzymatic methods often involve the use of specific enzymes such as α-L-arabinofuranosidases, which catalyze the hydrolysis of arabinose-containing polysaccharides . Chemical synthesis can involve the conversion of arabinose to arabinofuranose using acid catalysts under controlled conditions .

Industrial Production Methods: Industrial production of arabinofuranose typically involves the extraction and purification from plant biomass. This process includes the hydrolysis of hemicelluloses and pectins, followed by the separation and purification of arabinofuranose using techniques such as chromatography .

化学反応の分析

Types of Reactions: D-arabinofuranose undergoes various chemical reactions, including:

Oxidation: D-arabinofuranose can be oxidized to form arabinonic acid.

Reduction: Reduction of arabinofuranose can yield arabinitol.

Substitution: D-arabinofuranose can participate in glycosylation reactions, forming glycosidic bonds with other sugars or molecules

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Sodium borohydride or hydrogenation catalysts are used for reduction reactions.

Substitution: Glycosylation reactions often require catalysts such as acids or enzymes

Major Products:

Oxidation: Arabinonic acid.

Reduction: Arabinitol.

Substitution: Various glycosides and oligosaccharides

類似化合物との比較

Arabinopyranose: Another form of arabinose that exists in a six-membered ring structure.

Ribose: A five-carbon sugar similar to arabinose but with different stereochemistry.

Uniqueness: D-arabinofuranose is unique due to its prevalence in the furanose form and its specific role in plant cell wall polysaccharides. Unlike other pentoses, arabinofuranose is more commonly found in the furanose form, which contributes to the unique properties of the polysaccharides it is part of .

特性

IUPAC Name |

(3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-ZRMNMSDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446704 | |

| Record name | D-arabinofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13221-22-2 | |

| Record name | Arabinofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13221-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-arabinofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of arabinofuranose?

A1: Arabinofuranose has the molecular formula C5H10O5 and a molecular weight of 150.13 g/mol.

Q2: Are there any spectroscopic techniques used to characterize arabinofuranose?

A2: Yes, researchers utilize various spectroscopic techniques for structural characterization:

- NMR Spectroscopy: This technique is crucial for determining the conformation and linkage patterns of arabinofuranose residues within polysaccharides. For instance, 1H-NMR and 13C-NMR are used to analyze the structure of arabinobiose and arabinan []. HSQC-NMR helps profile feruloylated side-chains of arabinoxylans in cereal grains [].

- Mass Spectrometry: Coupled with techniques like GC-MS and MALDI-TOF MS/MS, it helps identify and characterize arabinofuranose-containing oligosaccharides and their linkage patterns [, ].

Q3: What are the main functions of arabinofuranose in plants?

A3: Arabinofuranose is a key building block of various plant cell wall polysaccharides, such as arabinoxylans, arabinogalactan proteins (AGPs), and pectins. These polysaccharides contribute to cell wall integrity, signaling, and plant development [, , ].

Q4: How do plants synthesize arabinofuranose?

A4: Plants synthesize arabinofuranose from UDP-arabinopyranose (UDP-Arap) through the action of UDP-arabinopyranose mutases (RGPs), which catalyze the interconversion of these two forms. These enzymes play a crucial role in plant development as demonstrated by the severe developmental defects in Arabidopsis mutants deficient in RGPs [, , ].

Q5: Why is arabinofuranose significant in Mycobacteria, and how is it incorporated into their cell wall?

A5: In Mycobacteria, arabinofuranose is a crucial component of arabinogalactan and lipoarabinomannan, which are essential for cell wall integrity and virulence []. Arabinofuranosyltransferases play a key role in assembling the arabinan domains of these polysaccharides using decaprenylphosphoryl-D-arabinofuranose (DPA) as the arabinofuranose donor [, ].

Q6: What are arabinofuranosidases, and what are their applications?

A6: Arabinofuranosidases are enzymes that specifically cleave arabinofuranose residues from polysaccharides. They play important roles in various biotechnological applications, including:

- Biofuel production: They can help break down plant biomass into fermentable sugars for biofuel production [].

- Food industry: Arabinofuranosidases can improve the quality and digestibility of food products by modifying the arabinoxylan content [].

- Pharmaceutical industry: These enzymes can be used to synthesize specific arabinofuranose-containing oligosaccharides with potential therapeutic applications [].

Q7: How does the structure of arabinofuranose influence the activity of arabinofuranosidases?

A7: The linkage pattern and substitution of arabinofuranose residues significantly affect the activity of different arabinofuranosidases. For example, some enzymes specifically target α-1,2-linked arabinofuranose side chains, while others prefer different linkages or substitution patterns [, ].

Q8: Can the activity of arabinofuranosyltransferases be targeted for therapeutic purposes?

A8: Yes, inhibiting arabinofuranosyltransferases involved in the biosynthesis of mycobacterial arabinogalactan and lipoarabinomannan is a promising strategy for developing new antituberculosis drugs. Research focusing on identifying and characterizing these enzymes is crucial for developing novel therapeutic interventions [, ].

Q9: How is arabinofuranose chemically synthesized?

A9: Chemical synthesis of arabinofuranose and its derivatives often involves multi-step procedures starting from readily available sugar precursors. Protecting group strategies are crucial for achieving regio- and stereoselectivity during these syntheses [, , , , ].

Q10: Can arabinofuranose be modified to generate novel compounds?

A10: Yes, chemical modification of arabinofuranose allows for the synthesis of diverse derivatives with potentially enhanced properties. For example, researchers have synthesized arabinofuranose-derived sugars with fluorine substitutions for potential use as PET radiotracers to detect pathogenic microorganisms [, ]. Additionally, arabinofuranose derivatives can be used to synthesize pseudo-sugars and pseudo-nucleosides with potential biological activities [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)